molecular formula C10H18Cl2N4O B1402658 N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361112-45-9

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride

Cat. No. B1402658
CAS RN: 1361112-45-9
M. Wt: 281.18 g/mol
InChI Key: ZFLWRWMCWLKGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride (N,N-DMPM) is a small molecule compound that has been studied extensively due to its potential applications in scientific research. N,N-DMPM has been found to be a useful tool in the study of biochemical and physiological processes, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine derivatives have been synthesized and investigated for antimicrobial activities against various bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis. The studies aim to design and synthesize compounds with potent antibacterial and antituberculosis properties (Chandrashekaraiah et al., 2014).

Anti-Hyperglycemic Evaluation

Compounds derived from N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine have been evaluated for anti-hyperglycemic effects. Studies have shown that these compounds significantly decrease serum levels of glucose and restore the serum levels of liver and kidney function biomarkers to levels similar to or slightly higher than the negative control group, suggesting potential use as therapeutic agents against diabetes-induced pathological effects (Moustafa et al., 2021).

Antifungal Activity

Certain derivatives of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine have been synthesized and studied for their antifungal properties. These compounds have shown to be effective against certain types of fungi, indicating their potential development into useful antifungal agents (Jafar et al., 2017).

Crystal Structure Analysis

The crystal structure of various compounds incorporating the N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine moiety has been studied. These analyses provide insights into the electronic polarization within the pyrimidine components and the construction of hydrogen-bonded sheets, which is important for understanding the chemical behavior and potential applications of these compounds (Orozco et al., 2008).

properties

IUPAC Name

N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-14(2)10-12-4-3-8(13-10)9-7-11-5-6-15-9;;/h3-4,9,11H,5-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWRWMCWLKGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride
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Reactant of Route 6
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